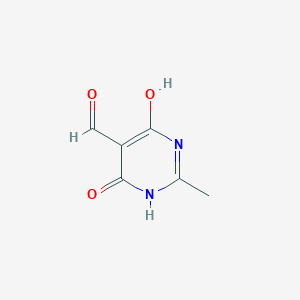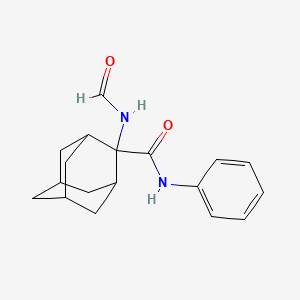
C.I. Reactive Yellow 7
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
C.I. Reactive Yellow 7 is a synthetic dye belonging to the class of reactive dyes, which are widely used in the textile industry for dyeing cellulosic fibers such as cotton. Reactive dyes form a covalent bond with the fiber, resulting in excellent wash and light fastness properties. This compound is known for its bright yellow hue and is used in various applications beyond textiles, including biological staining and industrial processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of C.I. Reactive Yellow 7 typically involves the diazotization of an aromatic amine followed by coupling with a suitable coupling component. The reaction conditions often include acidic or basic environments to facilitate the diazotization and coupling reactions. The specific aromatic amine and coupling component used can vary, but common choices include aniline derivatives and phenolic compounds.
Industrial Production Methods: In industrial settings, the production of this compound is carried out in large-scale reactors where precise control of temperature, pH, and reactant concentrations is maintained. The process involves the following steps:
Diazotization: An aromatic amine is treated with sodium nitrite and hydrochloric acid to form a diazonium salt.
Coupling: The diazonium salt is then coupled with a coupling component, such as a phenol or naphthol derivative, under controlled conditions to form the dye.
Purification: The crude dye is purified through filtration, washing, and drying to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions: C.I. Reactive Yellow 7 undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The reactive group in the dye can undergo nucleophilic substitution reactions with nucleophiles such as hydroxide ions or amines.
Hydrolysis: The dye can hydrolyze in the presence of water, especially under alkaline conditions, leading to the formation of hydrolyzed dye products.
Oxidation and Reduction: The dye can undergo redox reactions, although these are less common in typical dyeing processes.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide or other strong bases are commonly used.
Hydrolysis: Alkaline conditions, often achieved with sodium hydroxide, facilitate hydrolysis.
Oxidation and Reduction: Various oxidizing and reducing agents can be used, depending on the desired reaction.
Major Products Formed:
Hydrolyzed Dye Products: Resulting from the hydrolysis of the dye.
Substituted Products: Formed through nucleophilic substitution reactions.
Wissenschaftliche Forschungsanwendungen
C.I. Reactive Yellow 7 has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound in studies of dye chemistry and reaction mechanisms.
Biology: Employed as a staining agent for biological tissues and cells, aiding in the visualization of cellular structures.
Industry: Utilized in various industrial processes, including the dyeing of textiles, paper, and leather.
Wirkmechanismus
The mechanism of action of C.I. Reactive Yellow 7 involves the formation of covalent bonds with the substrate, typically through nucleophilic substitution reactions. The reactive group in the dye, often a halogenated triazine or vinyl sulfone, reacts with nucleophilic sites on the substrate, such as hydroxyl or amino groups. This covalent bonding ensures strong attachment of the dye to the substrate, resulting in high fastness properties.
Vergleich Mit ähnlichen Verbindungen
- C.I. Reactive Yellow 145
- C.I. Reactive Yellow 186
- C.I. Reactive Red 195
- C.I. Reactive Blue 194
These compounds share the common feature of forming covalent bonds with substrates, but each has unique properties that make them suitable for different applications.
Eigenschaften
CAS-Nummer |
12226-46-9 |
|---|---|
Molekularformel |
CoSi2 |
Molekulargewicht |
0 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





